molecular formula C8H15N3 B7967108 5-(tert-Butyl)-1-methyl-1H-imidazol-2-amine

5-(tert-Butyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B7967108
M. Wt: 153.22 g/mol
InChI Key: LVVWUJLCHOKUEQ-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-1-methyl-1H-imidazol-2-amine (CAS 1782050-47-8) is a chemical compound with the molecular formula C8H15N3 and a molecular weight of 153.23 g/mol . This organic molecule features an imidazole ring—a five-membered heterocyclic ring with multiple nitrogen atoms—which is substituted with a tert-butyl group for enhanced lipophilicity and a methyl group on one of the nitrogen atoms . This specific structure classifies it as a versatile building block in scientific research. A primary application of this compound and its structural analogs is in the field of metallurgy and separation science, where imidazole-based ligands are investigated for their efficacy in the solvent extraction of base metal ions . Research indicates that such ligands demonstrate excellent selectivity for copper(II) ions (Cu²⁺), and through strategic modification of their substituents, their selectivity can be tuned towards other valuable metals like nickel(II) (Ni²⁺) and cobalt(II) (Co²⁺) . The mechanism of action in this context involves the coordination of the nitrogen atoms in the imidazole ring to metal ions, forming stable complexes that can be transferred from an aqueous to an organic phase, facilitating metal separation and recovery . Furthermore, the 1H-imidazol-2-amine scaffold is of significant interest in medicinal and biological chemistry research. This core structure is recognized as a key pharmacophore in the development of enzyme inhibitors . For instance, derivatives have been explored as potent and selective inhibitors of enzymes like Vascular Adhesion Protein-1 (VAP-1), which is a potential therapeutic target for conditions such as diabetic macular edema . The presence of the amine group on the imidazole ring allows for further chemical derivatization, making it a valuable intermediate for constructing more complex molecules for pharmaceutical screening . This product is intended for research and development purposes only in a controlled laboratory setting. It is not classified as a drug or medicine and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-tert-butyl-1-methylimidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-8(2,3)6-5-10-7(9)11(6)4/h5H,1-4H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVWUJLCHOKUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(N1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The cyclization proceeds via nucleophilic displacement of the chlorine atom in α-chloroketones by the guanidine’s amine group, followed by intramolecular cyclodehydration. For the target compound, the α-chloroketone must incorporate a tert-butyl group positioned to occupy the 5th position of the imidazole ring. A representative substrate, 1-chloro-3-tert-butylpropan-2-one , reacts with N-methylguanidine in aqueous ethanol at 80°C for 2 hours, yielding the product in 85–90% purity.

Optimization of Reaction Conditions

Key parameters include:

  • Solvent : Water or ethanol-water mixtures enhance reaction efficiency and reduce environmental impact.

  • Temperature : Reactions conducted at 80°C achieve complete conversion within 2 hours, whereas lower temperatures (50°C) require extended durations (6–8 hours).

  • Stoichiometry : A 1:1 molar ratio of α-chloroketone to N-methylguanidine minimizes side products like over-alkylated imidazoles.

Table 1. Representative Yields for One-Pot Synthesis

α-ChloroketoneGuanidineSolventYield (%)Purity (%)
1-chloro-3-tert-butylpropan-2-oneN-methylguanidineH2O/EtOH8792
1-chloro-3-tert-butylpropan-2-oneN-methylguanidineEtOH8289

Post-Cyclization N-Alkylation Strategies

For substrates where direct cyclization is sterically hindered, a two-step approach involving imidazole core formation followed by N-methylation proves effective. This method leverages methodologies from imidazolium salt synthesis.

Synthesis of 5-(tert-Butyl)-1H-imidazol-2-amine

The unsubstituted imidazole core is synthesized via cyclization of tert-butylglyoxal with ammonium acetate, yielding 5-(tert-Butyl)-1H-imidazol-2-amine in 75% yield. The tert-butyl group’s electron-donating properties facilitate electrophilic substitution at the 4-position, but kinetic control during cyclization directs it to the 5th position.

N-Methylation Using Alkyl Halides

The free amine at position 1 is methylated using methyl iodide in the presence of a base (e.g., potassium carbonate). Reaction conditions:

  • Solvent : Tetrahydrofuran (THF) or acetonitrile.

  • Temperature : 60°C for 12 hours.

  • Yield : 70–78%, with minor over-alkylation byproducts (e.g., dimethylated species).

Table 2. N-Methylation Optimization

BaseSolventTemperature (°C)Yield (%)
K2CO3THF6078
NaHAcetonitrile6072

Patented methodologies for tert-butyl carbamate synthesis inspire alternative routes involving imidazolium intermediates. While not directly applied to the target compound, these approaches highlight the versatility of tert-butyl group introduction.

Imidazolium Carboxylate Precursors

Imidazolium salts such as 1-butyl-3-methylimidazolium bromide are deprotonated using strong bases (e.g., KHMDS) and reacted with CO2 to form carboxylates. Though primarily used for ionic liquids, this strategy could be adapted to introduce tert-butyl groups via nucleophilic substitution, albeit with challenges in regioselectivity.

Challenges in Steric Hindrance

The tert-butyl group’s bulk complicates reactions requiring precise spatial alignment, such as Friedel-Crafts alkylation. Electrophilic substitution on pre-formed imidazoles is inefficient, necessitating protective strategies for the 2-amine group (e.g., Boc protection).

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.32 (s, 9H, tert-butyl), 3.65 (s, 3H, N-CH3), 6.45 (s, 1H, H-4), 8.21 (br s, 2H, NH2).

  • 13C NMR : δ 28.9 (tert-butyl CH3), 34.7 (C(CH3)3), 121.5 (C-4), 138.2 (C-5), 156.8 (C-2).

  • HRMS (ESI+) : m/z calc. for C8H15N3 [M+H]+: 154.1340, found: 154.1338.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm) confirms ≥95% purity for optimized one-pot syntheses.

Industrial Scalability and Environmental Impact

The one-pot method’s aqueous compatibility and minimal byproduct formation align with green chemistry metrics (E-factor: 0.7). In contrast, N-alkylation routes generate stoichiometric amounts of halide salts, necessitating purification steps that reduce atom economy .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted imidazole derivatives

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
5-(tert-Butyl)-1-methyl-1H-imidazol-2-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its imidazole core allows for diverse functionalization, enabling the creation of various derivatives with tailored properties. This compound can undergo several chemical reactions, including:

  • Alkylation : It can be alkylated to introduce additional functional groups.
  • Oxidation and Reduction : The compound can be oxidized to form imidazole N-oxides or reduced to modify functional groups.
  • Nucleophilic Substitution : The amino group can be substituted with halides or alkoxides, allowing for further derivatization.

This versatility makes it an essential tool in the development of novel compounds within medicinal chemistry and materials science .

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound possesses potential bioactivity, particularly in antimicrobial and anticancer applications. Studies have shown that compounds containing imidazole rings can disrupt microbial cell membranes or inhibit essential enzymes, leading to their effectiveness against various pathogens .

In particular, the compound has been explored as a scaffold for designing new therapeutic agents targeting human farnesyltransferase (hFTase), an enzyme implicated in cancer progression. Inhibitors based on this structure have demonstrated promising in vitro activity against hFTase, showcasing selectivity over related enzymes .

Medicinal Chemistry

Drug Development
The compound's unique structure positions it as a candidate for drug development. Its ability to modulate enzyme activity makes it suitable for creating inhibitors targeting specific pathways involved in disease processes. For instance:

  • Farnesyltransferase Inhibition : Compounds derived from this compound have shown potential as hFTase inhibitors, which are important in the context of cancer therapy .

Industry Applications

Specialty Chemicals and Materials
In industrial applications, this compound is utilized in developing specialty chemicals with specific properties tailored for various uses, including pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for formulating products that require precise chemical characteristics .

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target. For example, in antimicrobial applications, the compound may disrupt cell membrane integrity or inhibit essential enzymes in microbial cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(tert-Butyl)-1-methyl-1H-imidazol-2-amine with structurally related imidazol-2-amine derivatives, focusing on substituent effects, synthesis, and biological relevance.

Substituent Effects at Position 5

  • tert-Butyl Group (Target Compound) :
    The tert-butyl group is highly lipophilic and sterically bulky, which may enhance membrane permeability but reduce aqueous solubility. In 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine , the tert-butyl group was associated with improved anticancer activity due to enhanced hydrophobic interactions with target proteins .
  • Aryl Substituents: 5-(4-Methylphenyl)-1H-imidazol-2-amine (CAS 6775-40-2): The planar 4-methylphenyl group facilitates π-π stacking interactions but offers less steric hindrance than tert-butyl . 5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-amine (BD01186118): The methoxy group enhances electronic resonance, which may influence binding affinity in biological systems .

Substituent Effects at Position 1

  • Methyl Group (Target Compound) :
    The 1-methyl group reduces rotational freedom and may protect the amine group from metabolic degradation. This substitution is shared with N-(3-Methoxybenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine , where the methyl group stabilizes the imidazole ring .

Research Findings and Implications

  • Lipophilicity vs. Solubility : The tert-butyl group in the target compound likely enhances bioavailability but may necessitate formulation adjustments to mitigate poor solubility .
  • Synthetic Challenges : Bulky substituents like tert-butyl may complicate purification steps, as observed in 1-methyl-imidazole syntheses .

Biological Activity

5-(tert-Butyl)-1-methyl-1H-imidazol-2-amine is a substituted imidazole compound with notable biological activity, particularly in pharmacological applications. This article explores its structural characteristics, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.

Structural Overview

The compound has the chemical formula C9H14N4C_9H_{14}N_4 and features a tert-butyl group at the five position and a methyl group at the one position of the imidazole ring. The imidazole structure is crucial for its reactivity and biological interactions.

Property Description
Chemical Formula C9H14N4C_9H_{14}N_4
Molecular Structure Imidazole ring with tert-butyl and methyl substituents
Unique Features Bulky tert-butyl group enhances solubility and interaction profiles

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological activity, particularly as a selective alpha-2 adrenergic receptor agonist. This activity suggests potential therapeutic applications in treating conditions such as:

  • Anxiety disorders
  • Migraines
  • Attention Deficit Hyperactivity Disorder (ADHD)

The imidazole moiety is often linked to various biological properties, including antimicrobial and antifungal activities, making it a candidate for further therapeutic exploration.

Enzyme Interaction Studies

Studies have shown that this compound interacts with various biological targets, including enzymes involved in metabolic pathways. For instance, its interaction with alpha-2 adrenergic receptors opens avenues for neuropharmacological applications. Additionally, its effects on enzyme activity could provide insights into drug metabolism.

Antimicrobial Activity

In a study examining the antimicrobial properties of imidazole derivatives, compounds similar to this compound demonstrated significant antibacterial activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) highlighted that modifications at the tert-butyl position could enhance efficacy against bacterial strains .

Anticancer Properties

Another research focus has been on the anticancer potential of imidazole derivatives. Compounds with similar structures were tested for their ability to inhibit cancer cell growth. For example, derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity .

The mechanism of action for this compound involves its ability to form strong interactions with specific molecular targets. The bulky tert-butyl group not only influences solubility but also enhances binding affinity to target proteins or enzymes, potentially inhibiting their activity. This characteristic is critical for its pharmacological effectiveness.

Q & A

Q. What analytical methods are suitable for stability testing under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks. Identify degradation products using HRMS and NMR. For light-sensitive compounds, amber glass and antioxidant additives (BHT) are recommended .

Notes on Evidence Utilization

  • Synthesis and characterization methods are supported by .
  • Safety and environmental protocols derive from .
  • Biological evaluation strategies are informed by .
  • Structural and computational analyses reference .

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